molecular formula C14H23Cl3N2O2 B3931444 2-{4-[2-(3-chlorophenoxy)ethyl]-1-piperazinyl}ethanol dihydrochloride

2-{4-[2-(3-chlorophenoxy)ethyl]-1-piperazinyl}ethanol dihydrochloride

Cat. No.: B3931444
M. Wt: 357.7 g/mol
InChI Key: YVEANGAEEMMSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(3-chlorophenoxy)ethyl]-1-piperazinyl}ethanol dihydrochloride, also known as clozapine N-oxide (CNO), is a chemical compound that is widely used in the field of neuroscience research. CNO is a pharmacologically inert compound that can be used to activate or inhibit specific cells in the brain that express designer receptors exclusively activated by designer drugs (DREADDs).

Scientific Research Applications

CNO is widely used in neuroscience research to study the function of specific neural circuits in the brain. It is used to activate or inhibit cells that express DREADDs, which are modified G protein-coupled receptors that can be selectively activated by CNO. This allows researchers to manipulate specific neural circuits in the brain and study their function in vivo.

Mechanism of Action

CNO binds to DREADDs, which are modified G protein-coupled receptors that have been engineered to selectively respond to CNO. Upon binding of CNO to DREADDs, the receptor undergoes a conformational change that activates downstream signaling pathways. This leads to the activation or inhibition of specific cells in the brain, depending on the type of DREADD used.
Biochemical and Physiological Effects:
CNO has been shown to have minimal effects on endogenous signaling pathways in the brain. It does not bind to any known receptors or enzymes and does not affect neurotransmitter release or uptake. CNO has been shown to have a half-life of approximately 2 hours in vivo and is rapidly metabolized by the liver.

Advantages and Limitations for Lab Experiments

CNO has several advantages for lab experiments. It is a pharmacologically inert compound that can be used to selectively activate or inhibit specific cells in the brain. It has minimal effects on endogenous signaling pathways and does not affect neurotransmitter release or uptake. However, CNO has several limitations. It has a short half-life in vivo and must be administered frequently to maintain its effects. It also requires the use of genetically modified animals that express DREADDs.

Future Directions

There are several future directions for the use of CNO in neuroscience research. One potential application is the use of CNO to study the function of specific neural circuits in disease models. For example, CNO could be used to selectively activate or inhibit cells in the brain that are affected by Parkinson's disease or Alzheimer's disease. Another potential application is the development of new DREADDs that are more selective or have different signaling properties than currently available DREADDs. Finally, CNO could be used in combination with other tools such as optogenetics or chemogenetics to study the function of neural circuits in greater detail.

Properties

IUPAC Name

2-[4-[2-(3-chlorophenoxy)ethyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2.2ClH/c15-13-2-1-3-14(12-13)19-11-9-17-6-4-16(5-7-17)8-10-18;;/h1-3,12,18H,4-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEANGAEEMMSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCOC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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